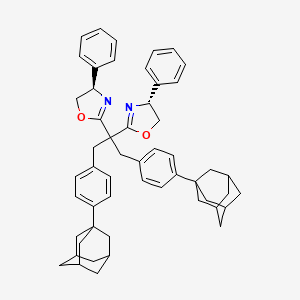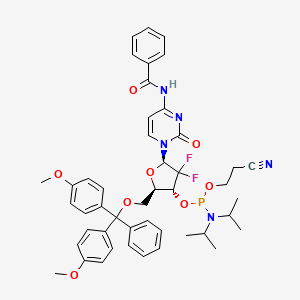
(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(3-isopropylphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structure featuring two imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole rings, followed by the introduction of isopropyl groups and the coupling of the two imidazole units. Common reagents used in these reactions include isopropyl bromide, phenylboronic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets and altering their function, which can result in various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-methylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole
- (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-ethylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole
- (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-propylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole
Uniqueness
The uniqueness of (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(3-isopropylphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific substitution pattern and stereochemistry. The presence of isopropyl groups on both the imidazole and phenyl rings, along with the chiral centers, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
(4S)-4-propan-2-yl-1-(3-propan-2-ylphenyl)-2-[(4S)-4-propan-2-yl-1-(3-propan-2-ylphenyl)-4,5-dihydroimidazol-2-yl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4/c1-19(2)23-11-9-13-25(15-23)33-17-27(21(5)6)31-29(33)30-32-28(22(7)8)18-34(30)26-14-10-12-24(16-26)20(3)4/h9-16,19-22,27-28H,17-18H2,1-8H3/t27-,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDDVSHKBFSZAP-VSGBNLITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)C)C(C)C)C4=CC=CC(=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=CC(=C3)C(C)C)C(C)C)C4=CC=CC(=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238926.png)
![(5S)-6,6'-Bis(di-p-tolylphosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238928.png)




![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)



![4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8239005.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B8239010.png)

